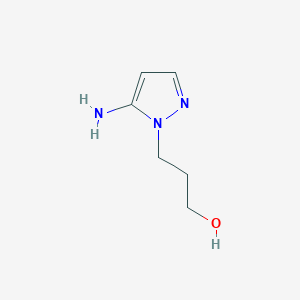

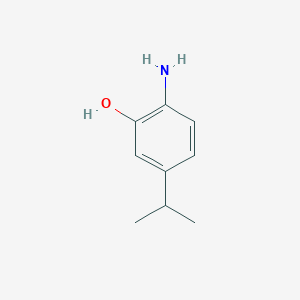

5-Amino-1-(3-hydroxypropyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-pyrazoles are a class of organic compounds that have been shown to be potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are also known for their tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .

Synthesis Analysis

5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and his group described the synthesis of 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)isobenzofuranones via a two-component strategy .Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . For 3(5)-aminopyrazoles, only an annular rearrangement between positions 1 and 2 is predicted .Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Optimization

The synthesis of pyrazole derivatives, including 5-Amino-1-(3-hydroxypropyl)pyrazole, involves process optimization to achieve high yield and purity. Studies like those conducted by Wang Gui-jun demonstrate efficient methodologies for synthesizing such compounds with potential applications in various fields, including pharmaceuticals (Wang Gui-jun, 2011).

Green Chemistry Approaches

Research by Al-Matar et al. outlines green, solvent-free synthesis methods for pyrazole derivatives, emphasizing the importance of environmentally friendly chemical processes. These methods not only reduce the use of harmful solvents but also offer efficient pathways to synthesize compounds with broad biological activities (Al-Matar et al., 2010).

Structural Identification and Characterization

The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Wong et al. presented detailed characterization of 5-amino-4-hydroxyiminopyrazoles, providing insight into their chemical structure and reactivity (Wong et al., 2014).

Novel Heterocyclic Systems

Pyrazoles serve as versatile scaffolds in the synthesis of complex heterocyclic systems with potential medicinal applications. Secrieru et al. reviewed the chemistry of 3(5)-substituted pyrazoles, highlighting their role in the preparation of condensed heterocyclic systems, which are of significant interest in pharmaceutical research (Secrieru et al., 2019).

Antimicrobial and Antifungal Activities

The study of pyrazole derivatives extends into evaluating their biological activities. Titi et al. explored the synthesis and bioactivities of pyrazole compounds, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the potential of pyrazole derivatives in developing new therapeutics (Titi et al., 2020).

Orientations Futures

5-Amino-pyrazoles have shown promise in various fields, especially in pharmaceutics and medicinal chemistry . They have been used to develop new therapeutic agents, with the most relevant results obtained for anticancer/anti-inflammatory compounds . The continued exploration of these compounds in the synthesis of diverse heterocyclic scaffolds is expected to have a positive impact in these fields .

Propriétés

IUPAC Name |

3-(5-aminopyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIDKZMGXDXIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-hydroxypropyl)pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)